4-Iodobenzo[d]isoxazole
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Overview
Description
4-Iodobenzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 4-Iodobenzo[d]isoxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-iodophenylhydrazine with ethyl acetoacetate in the presence of a base can yield this compound . Another method involves the use of metal-catalyzed cycloaddition reactions, such as the (3 + 2) cycloaddition of nitrile oxides with alkynes . Industrial production methods often employ these synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
4-Iodobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other groups through reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cycloaddition Reactions: Isoxazole rings are known to participate in cycloaddition reactions, which can lead to the formation of complex structures.
Scientific Research Applications
4-Iodobenzo[d]isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: This compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Iodobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
4-Iodobenzo[d]isoxazole can be compared with other isoxazole derivatives, such as 4-chlorobenzo[d]isoxazole and 4-bromobenzo[d]isoxazole. These compounds share similar structural features but differ in their substituents, which can influence their reactivity and biological activity. For example, 4-chlorobenzo[d]isoxazole may exhibit different pharmacological properties compared to this compound due to the presence of a chlorine atom instead of iodine .
Properties
Molecular Formula |
C7H4INO |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
4-iodo-1,2-benzoxazole |
InChI |
InChI=1S/C7H4INO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |
InChI Key |
LSPUTMBDJVZAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NO2)C(=C1)I |
Origin of Product |
United States |
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